Kensuke Takahashi,
Miki Matsui,
Masaki Kuse,
Hirosato Takikawa
PMID: 29207915
DOI:
10.1080/09168451.2017.1406302
Abstract
Hymenoic acid, isolated from cultures of the fungus, Hymenochaetaceae sp., is a specific inhibitor of DNA polymerase λ. The first synthesis of (S)-(+)-hymenoic acid was achieved by starting from trans-1,4-cyclohexanedimethanol and methyl (R)-(-)-3-hydroxyisobutyrate, and Julia-Kocienski olefination was employed as the key step.
Mingliang Ding,
Min Zhang,
Jinming Yang,
Jian-hui Qiu
PMID: 21732135
DOI:
10.1007/s10532-011-9492-y
Abstract
Enzymatic hydrolytic degradation of polybutylene succinate (PBS), poly(polybutylenesuccinate-co-1,4-cyclohexane dimethanol) (PBS/CHDM) and poly(polybutylene succinate-co-diglycolic acid) (PBS/DGA) in mixed solvent of tetrahydrofuran (THF) and toluene was examined. Lipase was used as catalyst to degrade polymers with molecular weight of more than 100,000, and the molecular weight of products ranged from hundreds to thousands. Thermal decomposition temperatures of all products were below 250°C. The degradation products of both PBS/CHDM and PBS/DGA showed two melting points at about 85 and 99°C. Mass spectrometry (MS) was employed to obtain the molecular weight of oligomers extracted from the products, which proved to be low-polyesters with the molecular weight of less 1,000. The butanediol (BDO) monomer was found in PBS/CHDM degradation product for the first time.
Pingfan Li,
Hisashi Yamamoto
PMID: 19724802
DOI:
10.1039/b912325c
Abstract
The silica gel absorbed amino acid salt catalyzed asymmetric intramolecular Robinson annulation reaction has been developed; up to 97% ee was obtained with this readily recoverable organocatalyst.
Alan K Hunter,
Sydney D Hoeltzli,
Gary V Johnson,
Mark E Gustafson,
Sa V Ho
PMID: 18620358
DOI:
10.1016/j.chroma.2008.06.032
Abstract
This work demonstrates that cyclohexanedimethanol is an effective nonflammable organic solvent for the pilot scale reversed phase chromatography of recombinant apolipoprotein A-I(Milano). Cyclohexanedimethanol has low viscosity in water, enabling the use of conventional low pressure process scale chromatography columns and hardware. Results from pilot scale manufacturing using a 30 cm diameter CG71M packed column indicate that a 5.7 log reduction in E. coli host cell protein with >80% yield can be obtained for the purification of apolipoprotein A-I(Milano).
Eric J Moskala
PMID: 12789693
DOI:
Abstract
Gamma irradiation affects colour, most notably b, and total transmittance of all of the copolyesters used in this study. The changes in colour and total transmittance increase with increasing dose level and CHDM content of the copolyester. These changes are only temporary and decay with time after sterilisation. At the highest dose level, all of the resins showed a slight decrease in molecular weight. Small changes in mechanical properties can be attributed to physical ageing that occurs at the slightly elevated temperatures associated with gamma irradiation. The mechanical properties are, however, stable after irradiation indicating no continued effects of the sterilisation process.
S L Sendelbeck,
C L Girdis
PMID: 2861986
DOI:
Abstract
Disposition of the 14C-labeled bioerodible polymer poly(2,2-dioxy-cis,trans-1,4-cyclohexane dimethylene tetrahydrofuran) (ALZAMER C101ct) and its ultimate hydrolysis products, 4-hydroxybutyrate (4HB) and cis,trans-1,4-bis(hydroxymethyl)cyclohexane (CHDM), was assessed in vivo in rats 24 hr after sc administration of the 14C-labeled polymer or hydrolysis products. The hydrolysis products were rapidly metabolized and eliminated, whether administered directly or via in vivo erosion of the polymer. At 24 hr, fractional distribution of carbon-14 derived from 4HB was 65 to 75% in expired CO2, 5 to 10% in urine, 1 to 2% in feces, and 15 to 19% in tissues. For CHDM, distribution was 92 to 96% in urine, 2 to 3% in feces, and 0.3 to 3% in tissues. Hydrolysis products or metabolites were not sequestered in specific tissues. Pretreatment with unlabeled polymer for 28 days had little effect on the disposition of carbon-14. Minor differences in disposition between the polymer and its hydrolysis products are discussed.
Alexandre Trogé,
Richard L O'Leary,
Gordon Hayward,
Richard A Pethrick,
Anthony J Mullholland
PMID: 21110566
DOI:
10.1121/1.3483734
Abstract
This paper describes the acoustic properties of a range of epoxy resins prepared by photocuring that are suitable for application in piezoelectric ultrasonic transducer matching layers. Materials, based on blends of diglycidyl ether of Bisphenol A and 1,4-cyclohexanedimethanol diglycidyl ether, are described. Furthermore, in order to vary the elastic character of the base resin, samples containing polymer microspheres or barium sulfate particles are also described. The acoustic properties of the materials are determined by a liquid coupled through transmission methodology, capable of determining the velocity and attenuation of longitudinal and shear waves propagating in an isotropic layer. Measured acoustic properties are reported which demonstrate materials with specific acoustic impedance varying in the range 0.88-6.25 MRayls. In the samples comprising blends of resin types, a linear variation in the acoustic velocities and density was observed. In the barium sulfate filled samples, acoustic impedance showed an approximately linear variation with composition, reflecting the dominance of the density variation. While such variations can be predicted by simple mixing laws, relaxation and scattering effects influence the attenuation in both the blended and filled resins. These phenomena are discussed with reference to dynamic mechanical thermal analysis and differential scanning calorimetry of the samples.
Thomas G Osimitz,
William J Welsh,
Ni Ai,
Colleen Toole
PMID: 25455886
DOI:
10.1016/j.fct.2014.10.015
Abstract
The paper presents results from the screening of seven monomers used by Eastman Chemical to make various polymers. Ethylene glycol, diethylene glycol, polytetramethylene glycol, isophthalic acid, monosodium-5-sulfoisophthalic acid, 1,4-cyclohexanedicarboxylic acid, and dimethylcyclohexanedicarboxylate were screened for potential androgenicity or estrogenicity. The following studies were conducted: QSAR for binding to the AR and ER, in vitro Androgen Receptor Binding Assay, in vitro Estrogen Receptor Binding Assays (alpha and beta isoforms), in vitro Androgen Receptor Transactivation Assay in human cells, and in vitro Estrogen Receptor Transactivation Assay in human cells. None of the QSAR models predicted that any of the monomers possessed appreciable binding affinity for either AR or ER. Binding assays showed no evidence of interaction with either the AR or the alpha or beta ER receptors. Similarly, the AR and ER transactivation assays were negative. Moreover, six of the seven monomers have been subjected to 13-week and developmental toxicity studies in rats with no androgen- or estrogen-related effects being noted. Given the negative results of the in vitro screening assays (except PMG which demonstrated cytotoxicity) as well as available repeated dose and developmental and reproductive studies, the data suggest that none of the monomers tested exhibit androgenic or estrogenic hazards.